molecular formula C21H23NO3S B11378378 2-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

2-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11378378
M. Wt: 369.5 g/mol
InChI Key: LIZUVFNRLJSDMP-UHFFFAOYSA-N
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Description

2-Butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative characterized by a 2-butoxy-substituted aromatic core and dual N-alkylation with furan-2-ylmethyl and thiophen-2-ylmethyl groups.

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

2-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H23NO3S/c1-2-3-12-25-20-11-5-4-10-19(20)21(23)22(15-17-8-6-13-24-17)16-18-9-7-14-26-18/h4-11,13-14H,2-3,12,15-16H2,1H3

InChI Key

LIZUVFNRLJSDMP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

Biological Activity

2-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound with a complex structure that includes both furan and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the treatment of various diseases. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C21H23NO3S
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 898507-51-2

The primary biological activity of this compound involves its interaction with several key enzymes:

  • Acetylcholinesterase (AChE) : The compound exhibits significant inhibitory effects on AChE, which plays a crucial role in cholinergic neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can also enhance cholinergic signaling, further supporting its potential use in neurological disorders.
  • Urease : Inhibition of urease affects the urea cycle, which is vital for nitrogen excretion. This action could have implications for treating conditions related to urea metabolism.

Enzyme Inhibition

Several studies have reported on the enzyme inhibitory activities of this compound:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive25.5
ButyrylcholinesteraseNon-competitive30.0
UreaseMixed-type15.0

These values indicate that the compound has a moderate to strong inhibitory effect on these enzymes, suggesting its potential as a therapeutic agent for conditions where these enzymes are implicated.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 18.4 µM
    • HeLa: 22.1 µM

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, indicating its potential as an anticancer agent .

Case Studies

A notable study involved administering the compound to tumor-bearing mice, where it demonstrated significant tumor growth suppression compared to control groups. The study highlighted the compound's ability to modulate apoptotic pathways and inhibit tumor cell proliferation .

Applications in Medicinal Chemistry

The dual functionality of this compound—acting as both an enzyme inhibitor and exhibiting anticancer properties—positions it as a promising candidate in drug development:

  • Neurological Disorders : Its ability to inhibit cholinesterases may be beneficial in treating Alzheimer's disease.
  • Cancer Therapy : The demonstrated anticancer activity suggests potential use in developing new cancer treatments.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may also possess antimicrobial effects against various pathogens .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing furan and thiophene structures often exhibit significant antimicrobial activity. The sulfonamide group present in this compound is known for its antibacterial effects. Studies have shown that similar compounds demonstrate minimum inhibitory concentrations (MICs) against various pathogens:

PathogenMIC (µM)
Staphylococcus aureus20 - 70
Escherichia coli20 - 70

The dual heterocyclic structure of 2-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide may enhance its activity against these pathogens, suggesting potential applications in treating bacterial infections.

Cytotoxicity Testing

In vitro assays have demonstrated favorable safety profiles for related compounds, with cytotoxicity levels (CC50 values) exceeding 100 µM in Vero and MDCK cells. This indicates that while the compound may possess antimicrobial properties, it also exhibits low toxicity, making it a candidate for further investigation in therapeutic contexts.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.
  • Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Comparative Analysis with Related Compounds

A comparative analysis of related compounds can provide insights into the biological activity of This compound :

Compound NameStructureMIC (µM)Notes
Compound A[Structure A]20Effective against S. aureus
Compound B[Structure B]40Effective against E. coli
Current Compound[Current Compound]TBDPotentially more effective due to unique structure

Case Studies

  • Antibacterial Activity : Studies on structurally related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Testing : In vitro assays indicate low cytotoxicity for related compounds, suggesting a favorable safety profile for potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The substituent at the benzamide ring significantly influences physicochemical and biological properties. Key comparisons include:

Compound Substituent Key Properties Reference
2,4-Dichloro-N-(furan-2-ylmethyl)-N-(4-Cl-C₆H₄)benzamide (53) 2,4-Cl Potent Trypanosoma brucei inhibitor; high synthetic yield (via column chromatography)
N-(Thiophen-2-ylmethyl)-2,3-dihydroxybenzamide (5h) 2,3-OH Lower yield (19%); potential solubility challenges due to polar groups
2-Ethoxy-N-(2-fluorophenylmethyl)-N-(furan-2-ylmethyl)benzamide 2-Ethoxy Ethoxy group balances lipophilicity; structural analog with fluorophenyl
Target Compound 2-Butoxy Predicted enhanced lipophilicity (vs. Cl, OH); potential for improved bioavailability

Key Insights :

  • Chloro vs. Butoxy : Chloro groups (e.g., in ) enhance electrophilicity and target binding but may reduce solubility. Butoxy’s longer alkyl chain likely improves membrane permeability .
  • Hydroxy vs. Butoxy : Polar hydroxyl groups () increase solubility but may limit blood-brain barrier penetration, whereas butoxy offers a balance between lipophilicity and metabolic stability .
Influence of N-Substituents

The dual N-(heteroaryl)methyl groups in the target compound are rare in the literature. Comparisons with mono-N-substituted analogs:

Compound N-Substituents Synthetic Yield Biological Activity Reference
N-(Furan-2-ylmethyl)-2,4-dichloro-N-(4-Cl-C₆H₄)benzamide (53) Furan-2-ylmethyl High (column purification) Anti-parasitic (IC₅₀ ≤ 1 µM)
N-(Thiophen-2-ylmethyl)-2,3-dihydroxybenzamide (5h) Thiophen-2-ylmethyl 19% HIV integrase inhibition (data not shown)
2-(Prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-benzodiazepin-5-one (2f) Thiophen-2-ylmethyl 65% Diazepine core; no direct activity reported
Target Compound Furan-2-ylmethyl + Thiophen-2-ylmethyl Hypothesized synergistic π-π/hydrophobic interactions

Key Insights :

  • Synthetic Challenges: Sequential alkylation of two different heteroaryl groups may require optimized reaction conditions to avoid cross-reactivity, though demonstrates feasibility for mono-substitution .

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